molecular formula C14H21NO B3651373 2-Methyl-1-(1-phenylethyl)piperidin-4-ol

2-Methyl-1-(1-phenylethyl)piperidin-4-ol

Cat. No.: B3651373
M. Wt: 219.32 g/mol
InChI Key: QFOPLOIFPTWFGH-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-phenylethyl)piperidin-4-ol is a synthetic organic compound with the molecular formula C14H21NO and is characterized by a piperidine ring structure substituted with a methyl group and a 1-phenylethyl group at the 1-position, and a hydroxyl group at the 4-position . This structural class of compounds is of significant interest in medicinal chemistry and forensic science research. Piperidine derivatives are frequently investigated for their potential interactions with the central nervous system. Specifically, compounds with phenylethylamine substituents are known to be studied as potential novel psychoactive substances (NPS) or synthetic opioids . Researchers analyze these compounds to understand their mechanism of action, which often involves activity at opioid receptors, and to study their structure-activity relationships (SAR). The primary research applications for this compound are in analytical chemistry, where it serves as a reference standard for identification and quantification in forensic analysis, and in pharmacological research for in vitro binding assays and metabolic stability studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

2-methyl-1-(1-phenylethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPLOIFPTWFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(C)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-phenylethyl)piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 2-methyl-1-(1-phenylethyl)piperidin-4-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired piperidin-4-ol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for catalyst recovery and recycling can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-phenylethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(1-phenylethyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-phenylethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may enhance its binding affinity to certain receptors, while the piperidine ring can interact with active sites of enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its 1-phenylethyl-N-substitution , 2-methyl group , and 4-hydroxyl group . Below is a comparative analysis with structurally related piperidine derivatives:

Compound Name Key Structural Features Biological Activity/Reactivity Differences Source
2-Methyl-1-(1-phenylethyl)piperidin-4-ol - 4-OH, 2-CH₃, N-(1-phenylethyl) Hypothesized: Enhanced receptor selectivity due to chiral phenylethyl group and steric effects from 2-CH₃ N/A
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol - 4-OH, N-(trifluoromethylpyridinyl) Higher lipophilicity due to CF₃ group; antiviral and enzyme inhibition noted
4-(3-Methylphenyl)piperidin-4-ol - 4-OH, aryl substitution at 4-position Dopamine transporter (DAT) inhibition; neuroprotective effects
1-[(2-Aminophenyl)methyl]piperidin-4-ol - 4-OH, N-(2-aminobenzyl) Potential in neurological drug development via H-bonding interactions
(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate - Cyclopentane core, phenylethylamino group Analgesic properties; stereochemistry-dependent activity

Chemical Reactivity

  • Hydroxyl Reactivity : The 4-OH group enables derivatization (e.g., esterification, glycosylation), similar to 2-(1-Pentylpiperidin-4-yl)ethan-1-ol, which undergoes oxidation to ketones .
  • Aromatic Interactions : The phenylethyl group may engage in π-π stacking with aromatic residues in enzymes or receptors, a feature observed in antimicrobial pyridine derivatives .

Research Implications and Gaps

  • Antimicrobial Potential: Phenylethyl-substituted pyridines in exhibit antimicrobial activity (12–16 mm inhibition zones), suggesting the target compound could be tested against gram-positive/negative bacteria .
  • Synthetic Versatility: The compound’s hydroxyl and amine groups allow for diverse modifications, akin to 3-(Dimethylamino)piperidin-4-ol, which is used in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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